3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that features a benzamide core substituted with triethoxy groups and a thiophene-imidazo-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific receptors in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Ethoxylation: The final step involves the ethoxylation of the benzamide core to introduce the triethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-A]pyridine core can be reduced under mild conditions to form dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the imidazo[1,2-A]pyridine core.
Substitution: Alkyl or aryl-substituted derivatives of the benzamide core.
Scientific Research Applications
3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets in the body. It is believed to act on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, particularly the δ-subunit-containing GABA A receptors . This interaction modulates the inhibitory effects of GABA, leading to potential therapeutic effects in conditions such as anxiety and epilepsy.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: Similar structure but with a methoxy group instead of triethoxy groups.
Thiophene-based Benzamides: Various derivatives with different substituents on the benzamide core.
Uniqueness
3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is unique due to its specific combination of triethoxy groups and the thiophene-imidazo-pyridine moiety, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and as a precursor for further chemical modifications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-4-29-17-14-16(15-18(30-5-2)22(17)31-6-3)24(28)26-23-21(19-10-9-13-32-19)25-20-11-7-8-12-27(20)23/h7-15H,4-6H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQNJVAGHTDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.